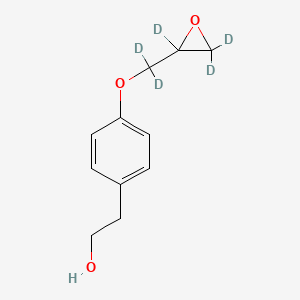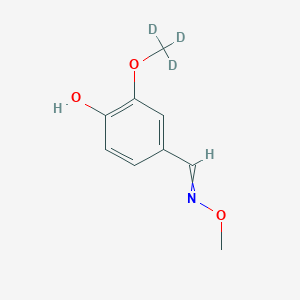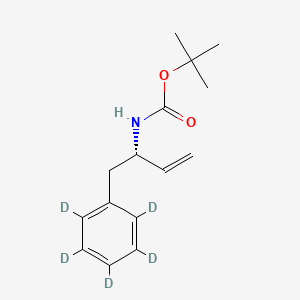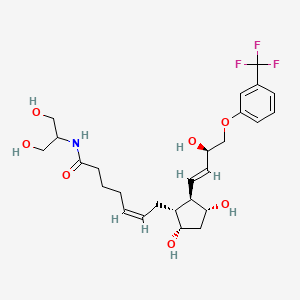
アザチオプリン-13C4
説明
Azathioprine-13C4 is the 13C labeled Azathioprine . Azathioprine is an immunosuppressive medication used for the treatment of various diseases such as rheumatoid arthritis, granulomatosis with polyangiitis, Crohn’s disease, ulcerative colitis, and systemic lupus erythematosus . It is also used in kidney transplants to prevent rejection .
Molecular Structure Analysis
Azathioprine-13C4 has a molecular formula of C513C4H7N7O2S and a molecular weight of 281.23 . The structural formulas with relevant chemical properties are shown for azathioprine .Chemical Reactions Analysis
Azathioprine is an antagonist of purine metabolism, resulting in the inhibition of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein synthesis . It blocks purine production, preventing replication of highly proliferating cells such as B and T lymphocytes .Physical and Chemical Properties Analysis
Azathioprine-13C4 has a molecular weight of 281.23 and a molecular formula of C513C4H7N7O2S . It is soluble in DMSO .科学的研究の応用
DNAとの相互作用
アザチオプリンは、その電気化学的挙動とデオキシリボ核酸(DNA)との相互作用について調査されてきました。 ボルタンメトリー法、質量分析法(MS)、走査型電子顕微鏡法(SEM)を用いた研究では、この相互作用が、アザチオプリンの免疫抑制効果を理解する上で重要であることが明らかになっています .
消化器疾患の治療
アザチオプリンは、クローン病などの消化器疾患の治療における有効性について研究されてきました。 アザチオプリンと経腸栄養(EEN)を比較した研究では、12か月の間に有効性に有意な差が見られました .
抗炎症作用
アザチオプリンは、その抗炎症作用で知られています。 最近の研究では、アザチオプリンを含む特定のチオプリン類似体が、メルカプトプリンなどの他の化合物と比較して、毒性が低く、炎症の抑制に効果的であることが示唆されています .
免疫抑制剤の作用機序
アザチオプリンの酸化還元機構は、免疫抑制剤としてのその機能を理解するための重要な研究分野です。 この機構を理解することで、様々な治療用途におけるアザチオプリンの使用を最適化することができます .
薬物送達システム
アザチオプリンなどのチオプリンの薬物送達システムの進歩が研究されています。 これらの開発は、これらの薬物の有効性を向上させ、毒性を軽減することを目的としています .
比較毒性研究
アザチオプリンは、異なるチオプリンの毒性レベルを比較する研究の一部です。 これらの研究は、免疫抑制療法を必要とする患者にとってより安全な治療法を決定するために不可欠です .
作用機序
Target of Action
Azathioprine-13C4 primarily targets the cells of the immune system, particularly T and B lymphocytes . These cells play a crucial role in the body’s immune response, with T cells being involved in cell-mediated immunity and B cells being responsible for humoral immunity .
Mode of Action
Azathioprine-13C4 is a prodrug that is metabolized in the body to its active metabolites, mercaptopurine and thioguanine . These metabolites act as antagonists of purine metabolism, resulting in the inhibition of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein synthesis . This leads to a decrease in the proliferation of immune cells, thereby exerting its immunosuppressive effects .
Biochemical Pathways
Azathioprine-13C4 affects several biochemical pathways. It is converted into its active metabolites, mercaptopurine and thioguanine, by the action of hypoxanthine-guanine phosphoribosyltransferase (HPRT) and thiopurine methyltransferase (TPMT) enzymes . These metabolites then inhibit purine synthesis, which is crucial for the synthesis of DNA and RNA . This results in the inhibition of the proliferation of immune cells .
Pharmacokinetics
Azathioprine-13C4 is well-absorbed from the gastrointestinal tract and has a serum half-life of 0.2 to 0.5 hours and a biologic half-life of approximately 24 hours . It is a prodrug, which is approximately 30 percent protein-bound . Forty-five percent of the drug is excreted in the urine, and the remainder is metabolized to its principal metabolite, 6-mercaptopurine, which is formed by the action of glutathione in red blood cells .
Result of Action
The molecular and cellular effects of Azathioprine-13C4’s action primarily involve the suppression of the immune response. By inhibiting the synthesis of DNA, RNA, and proteins in immune cells, Azathioprine-13C4 reduces the proliferation of these cells, thereby dampening the immune response . This can help to prevent organ transplant rejection and to treat autoimmune diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Azathioprine-13C4. For instance, the presence of other medications can affect the metabolism of Azathioprine-13C4. Specifically, drugs that inhibit the enzymes involved in the metabolism of Azathioprine-13C4 can increase its toxicity . Additionally, individual genetic variations in the enzymes that metabolize Azathioprine-13C4 can affect its efficacy and safety .
Safety and Hazards
生化学分析
Biochemical Properties
Azathioprine-13C4 interacts with various enzymes and proteins in the body. It is a prodrug of 6-mercaptopurine (6-MP), which is formed by the action of glutathione in red blood cells . The 6-MP is then further metabolized along competing routes, involving enzymes such as xanthine oxidase, thiopurine S-methyltransferase (TPMT), and hypoxanthine phosphoribosyl transferase .
Cellular Effects
Azathioprine-13C4 has significant effects on various types of cells and cellular processes. It acts as an antagonist of purine metabolism, resulting in the inhibition of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein synthesis . This leads to the inhibition of the proliferation of fast-growing cells such as lymphocytes .
Molecular Mechanism
Azathioprine-13C4 exerts its effects at the molecular level through several mechanisms. It is converted in vivo to the active metabolite 6-mercaptopurine (6-MP), which then undergoes further metabolism to form various metabolites . These metabolites can inhibit the synthesis of purines, disrupt DNA and RNA synthesis, and induce apoptosis .
Temporal Effects in Laboratory Settings
The effects of Azathioprine-13C4 can change over time in laboratory settings. It is rapidly eliminated from blood and is oxidized or methylated in erythrocytes and liver . No azathioprine or mercaptopurine is detectable in urine after 8 hours .
Dosage Effects in Animal Models
In animal models, the effects of Azathioprine-13C4 can vary with different dosages. For instance, in dogs, the standard azathioprine starting dose is 2 mg/kg orally once daily . The effects can vary depending on the individual animal’s metabolism and response to the drug .
Metabolic Pathways
Azathioprine-13C4 is involved in various metabolic pathways. It is metabolized to 6-mercaptopurine (6-MP), which is then further metabolized along competing routes . These pathways involve various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Azathioprine-13C4 is transported and distributed within cells and tissues. It is well-absorbed from the gastrointestinal tract and has a serum half-life of 0.2 to 0.5 hours and a biologic half-life of approximately 24 hours . It is approximately 30 percent protein-bound .
Subcellular Localization
Given its role as an antagonist of purine metabolism and its effects on DNA, RNA, and protein synthesis, it is likely that it interacts with various compartments or organelles within the cell .
特性
IUPAC Name |
6-(3-(113C)methyl-5-nitro(2,4,5-13C3)imidazol-4-yl)sulfanyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7O2S/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8/h2-4H,1H3,(H,10,11,12,13)/i1+1,4+1,7+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEKQMALGUDUQG-HXRDNURUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N1[13CH]=N[13C](=[13C]1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747064 | |
| Record name | 6-{[1-(~13~C)Methyl-4-nitro(~13~C_3_)-1H-imidazol-5-yl]sulfanyl}-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-71-2 | |
| Record name | 6-{[1-(~13~C)Methyl-4-nitro(~13~C_3_)-1H-imidazol-5-yl]sulfanyl}-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/no-structure.png)
![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)
![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)


![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)



